molecular formula C8H11N3O4 B069600 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione CAS No. 175795-35-4

1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione

Cat. No. B069600
M. Wt: 213.19 g/mol
InChI Key: ODYNGVFDPCHBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione, also known as DMPD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DMPD is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in many fields.

Mechanism Of Action

The mechanism of action of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione is not well understood, but it is thought to involve the reaction of the nitro group with ROS to produce a fluorescent signal. It has also been suggested that 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione may act as an antioxidant, helping to scavenge ROS and protect cells from oxidative damage.

Biochemical And Physiological Effects

1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to protect cells from oxidative stress-induced cell death, and to reduce inflammation in animal models of disease. It has also been shown to have anti-tumor activity in some cancer cell lines, although the mechanism of this effect is not well understood.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione in scientific research is its ability to detect ROS with high sensitivity and specificity. It is also relatively easy to synthesize in large quantities, making it a cost-effective tool for researchers. However, one limitation of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research involving 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione. One area of interest is the development of new fluorescent probes based on the 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione scaffold, which could be used to detect other reactive species in addition to ROS. Another potential direction is the development of new 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione derivatives with improved properties, such as increased stability or reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione and its potential applications in various areas of scientific research.

Synthesis Methods

1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 2,4-dioxo-5-methylpyrimidine with nitroethane in the presence of a base, followed by a reduction step to yield the final product. This synthesis method has been well-established in the literature and has been used to produce 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione in large quantities for research purposes.

Scientific Research Applications

1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been studied extensively for its potential use in a range of scientific research applications. One area of interest has been its use as a fluorescent probe for the detection of reactive oxygen species (ROS). 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been shown to react with ROS and produce a fluorescent signal, making it a valuable tool for researchers studying oxidative stress and related processes.

properties

CAS RN

175795-35-4

Product Name

1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

1,3-dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O4/c1-5(11(14)15)6-4-7(12)10(3)8(13)9(6)2/h4-5H,1-3H3

InChI Key

ODYNGVFDPCHBJC-UHFFFAOYSA-N

SMILES

CC(C1=CC(=O)N(C(=O)N1C)C)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC(=O)N(C(=O)N1C)C)[N+](=O)[O-]

synonyms

2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-6-(1-nitroethyl)- (9CI)

Origin of Product

United States

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